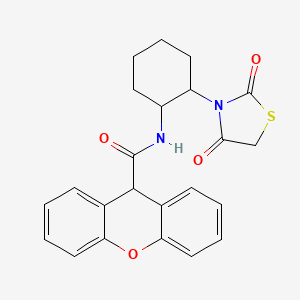

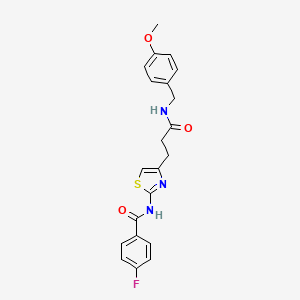

![molecular formula C14H10F3N3O2S B2644111 1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine CAS No. 883104-48-1](/img/structure/B2644111.png)

1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine

カタログ番号:

B2644111

CAS番号:

883104-48-1

分子量:

341.31

InChIキー:

QYRADQYFNIPBTG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C14H10F3N3O2S. It has an average mass of 341.308 Da and a monoisotopic mass of 341.044586 Da .

Synthesis Analysis

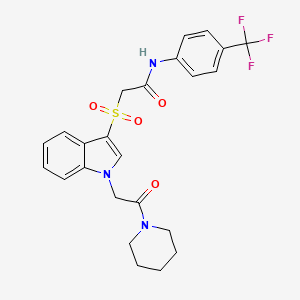

The compound contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .科学的研究の応用

Synthesis and Material Properties

- Synthesis and Properties of Fluorinated Polyamides : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides with inherent viscosities of 0.70–1.06 dL g−1. These polymers were amorphous, soluble in organic solvents, and could be cast into transparent, flexible films. They exhibited glass transition temperatures between 280 and 318 °C and 10% weight loss temperatures from 485 °C to 516 °C. The polymers had low dielectric constants and high transparency, with ultraviolet-visible absorption cut-off wavelengths in the 374–382 nm range (Liu et al., 2013).

Catalysis and Chemical Reactions

- Ionic Liquid 1-Sulfopyridinium Chloride as Catalyst : A novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized. It was used as an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic and hetero-aromatic aldehydes under mild conditions (Moosavi‐Zare et al., 2013).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity of Heterocycles : New heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole were synthesized and showed potential for antimicrobial applications. These compounds, upon reacting with various chemicals, formed pyrazoles, isoxazoles, pyrimidinethiones, and other derivatives, some of which demonstrated promising antimicrobial properties (El‐Emary et al., 2002).

Molecular Structure and Bonding

- Structural Analysis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines : Studies on the molecular conformations and hydrogen bonding of various 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular structures. The compounds exhibited different hydrogen bonding patterns forming dimers, ribbons, and sheets, which were analyzed to understand the relationships between molecular conformation and structural properties (Sagar et al., 2017).

Novel Synthesis Methods

- Development of Heterocyclic Sulfonyl Chlorides and Fluorides : A sulfur-functionalized aminoacrolein derivative was used for the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. This methodology demonstrated rapid access to a variety of heterocyclic compounds, including pyrimidines and pyridines, which could have multiple applications in medicinal chemistry (Tucker et al., 2015).

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O2S/c1-9-2-4-10(5-3-9)23(21,22)20-12-6-7-18-8-11(12)13(19-20)14(15,16)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRADQYFNIPBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=NC=C3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen...

Cat. No.: B2644029

CAS No.: 637751-66-7

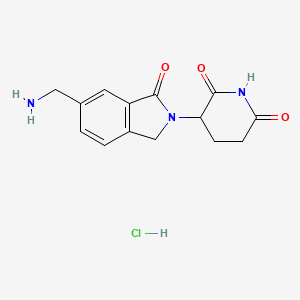

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-9H-xanthene...

Cat. No.: B2644030

CAS No.: 1206996-06-6

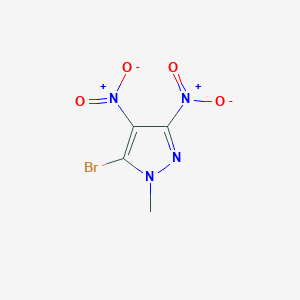

Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carbox...

Cat. No.: B2644031

CAS No.: 2126143-00-6

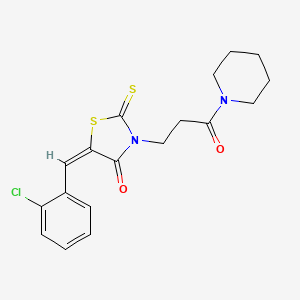

1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahyd...

Cat. No.: B2644032

CAS No.: 404842-70-2

![3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2644029.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)

![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)

![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)

![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)